2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine

Description

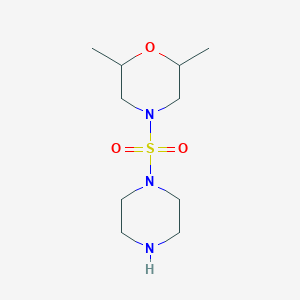

2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine is a chemical compound with the molecular formula C10H21N3O3S and a molecular weight of 263.36 g/mol . It is characterized by the presence of a morpholine ring substituted with two methyl groups at positions 2 and 6, and a piperazine-1-sulfonyl group at position 4

Properties

IUPAC Name |

2,6-dimethyl-4-piperazin-1-ylsulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O3S/c1-9-7-13(8-10(2)16-9)17(14,15)12-5-3-11-4-6-12/h9-11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZQHJCAHARRPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine typically involves the reaction of morpholine derivatives with piperazine and sulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs . The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine undergoes various types of chemical reactions, including:

Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding amine .

Scientific Research Applications

2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

2,6-Dimethylmorpholine: Lacks the piperazine-1-sulfonyl group, resulting in different chemical properties and applications.

4-(Piperazine-1-sulfonyl)morpholine: Does not have the methyl groups at positions 2 and 6, which affects its reactivity and biological activity.

Uniqueness

2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine is unique due to the presence of both the piperazine-1-sulfonyl group and the methyl groups on the morpholine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

2,6-Dimethyl-4-(piperazine-1-sulfonyl)morpholine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of piperazine derivatives and is characterized by a sulfonamide group, which enhances its pharmacological properties. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a morpholine ring substituted with piperazine and a sulfonyl group, contributing to its unique steric and electronic properties that influence its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 273.37 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Classification | Sulfonamide, Piperazine derivative |

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and metabolic disorders.

Anticancer Activity

The compound has shown promising results against various cancer cell lines. Studies have demonstrated that it can induce apoptosis in cancer cells by interacting with specific cellular pathways:

- Mechanism of Action : The compound may induce cell cycle arrest and activate apoptotic pathways through the modulation of caspases and mitochondrial membrane depolarization.

- Case Study : In vitro studies reported that derivatives of this compound exhibited significant cytotoxicity against cervical HeLa cells and acute promyelocytic leukemia HL-60 cells, with IC50 values indicating effective growth inhibition.

Antidiabetic Potential

Recent investigations have highlighted the antidiabetic properties of compounds related to this compound:

- Mechanism of Action : The compound has been associated with the inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can lead to reduced glucose absorption in the intestines, thereby lowering blood sugar levels .

- Research Findings : In vivo studies have demonstrated that piperazine derivatives can improve glucose tolerance and insulin sensitivity in diabetic models, suggesting their potential as therapeutic agents for diabetes management .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with other piperazine derivatives is useful:

| Compound Name | Anticancer Activity | Antidiabetic Activity |

|---|---|---|

| This compound | Moderate (IC50 varies) | Significant (α-glucosidase inhibition) |

| Ribociclib | High (CDK4/6 inhibitor) | Not applicable |

| Abemaciclib | High (CDK4/6 inhibitor) | Not applicable |

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with several biological targets:

- Cell Cycle Regulation : The compound may inhibit key regulatory proteins involved in cell cycle progression.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial involvement.

- Enzyme Inhibition : Specifically targeting metabolic enzymes like α-glucosidase to modulate glucose metabolism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.